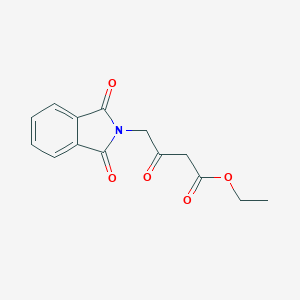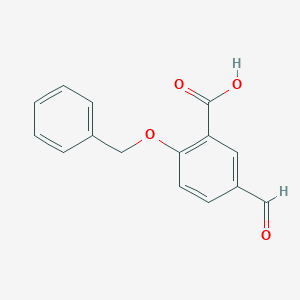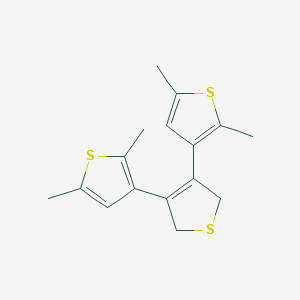
3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene is commonly known as DMTT. It is a compound that belongs to the family of organic compounds known as thiophenes. DMTT has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
作用機序
The exact mechanism of action of DMTT is not fully understood. However, it is believed that DMTT interacts with the pi-electron system of the organic semiconductors, leading to the formation of charge carriers. This process is known as charge transfer doping and is responsible for the excellent electrical properties of DMTT-based organic semiconductors.
Biochemical and Physiological Effects:
DMTT has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that DMTT has antioxidant properties and can protect cells from oxidative stress. DMTT has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
実験室実験の利点と制限
One of the major advantages of DMTT is its excellent electrical properties. DMTT-based organic semiconductors have shown high charge carrier mobility and excellent stability. However, one of the major limitations of DMTT is its low solubility in common organic solvents. This makes it difficult to process DMTT-based organic semiconductors using solution-based techniques.
将来の方向性
There are several future directions for the study of DMTT. One of the most promising areas is the development of DMTT-based organic semiconductors for use in high-performance organic electronic devices. Another potential application of DMTT is in the development of anti-inflammatory drugs. Further studies are needed to fully understand the biochemical and physiological effects of DMTT and its potential applications in various fields.
Conclusion:
In conclusion, DMTT is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of DMTT involves a multi-step process, and the compound has been extensively studied for its scientific research applications. The exact mechanism of action of DMTT is not fully understood, but it is believed to interact with the pi-electron system of the organic semiconductors. DMTT has several advantages and limitations for lab experiments, and there are several future directions for the study of DMTT.
合成法
DMTT can be synthesized through a multi-step process. The first step involves the synthesis of 2,5-dimethyl-3-thiophenecarboxaldehyde. This intermediate is then reacted with potassium thiophenolate to produce 3,4-bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
DMTT has been extensively studied for its potential applications in various fields. In the field of organic electronics, DMTT has been used as a building block for the synthesis of organic semiconductors. The unique chemical properties of DMTT make it an excellent candidate for the development of high-performance organic electronic devices such as organic field-effect transistors and organic solar cells.
特性
CAS番号 |
198906-72-8 |
|---|---|
製品名 |
3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene |
分子式 |
C16H18S3 |
分子量 |
306.5 g/mol |
IUPAC名 |
3-[4-(2,5-dimethylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2,5-dimethylthiophene |
InChI |
InChI=1S/C16H18S3/c1-9-5-13(11(3)18-9)15-7-17-8-16(15)14-6-10(2)19-12(14)4/h5-6H,7-8H2,1-4H3 |
InChIキー |
CQMCMZZVDGIOGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C)C2=C(CSC2)C3=C(SC(=C3)C)C |
正規SMILES |
CC1=CC(=C(S1)C)C2=C(CSC2)C3=C(SC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




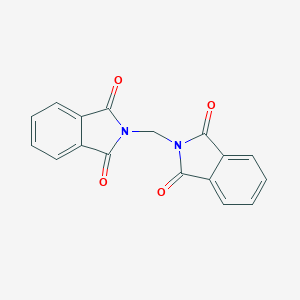
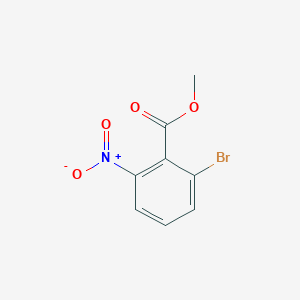
![(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B172608.png)


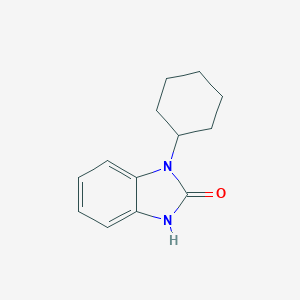
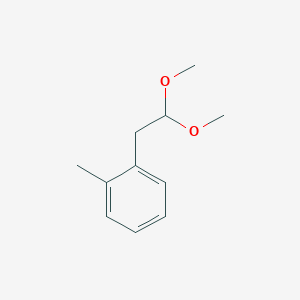
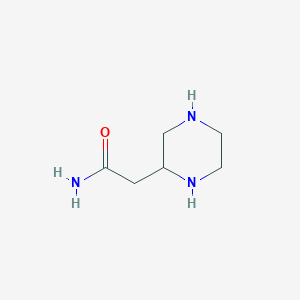

![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)
